Mitomycin Z

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

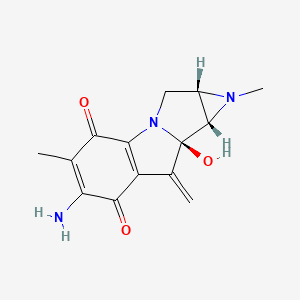

Mitomycin Z, also known as this compound, is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Clinical Applications

Mitomycin Z is primarily used in the treatment of several types of cancers:

- Bladder Cancer : It is often administered intravesically for superficial bladder cancer, showing significant efficacy in reducing recurrence rates.

- Gastric Cancer : Studies indicate its use in combination therapies for advanced gastric cancer, enhancing overall survival rates .

- Colorectal Cancer : Recent research has identified biomarkers that predict sensitivity to this compound, aiding in patient selection for chemotherapy regimens .

Data Table: Efficacy of this compound in Various Cancers

| Cancer Type | Administration Route | Efficacy (%) | Reference |

|---|---|---|---|

| Bladder Cancer | Intravesical | 67.2 | |

| Gastric Cancer | Systemic | 60-70 | |

| Colorectal Cancer | Systemic | 55-65 | |

| Upper Tract Urothelial Carcinoma | Intravesical | 75 |

Case Study 1: Myelosuppression Following Adjuvant Therapy

A documented case involved a patient with upper tract urothelial carcinoma who experienced myelosuppression after receiving adjuvant this compound therapy. The patient developed febrile neutropenia and pancytopenia following multiple treatments. This case highlights the importance of monitoring hematological parameters during therapy .

Case Study 2: Combination Therapy for Gastric Cancer

In another study, this compound was used alongside gold nanorods in photothermal therapy for gastric cancer. This innovative approach demonstrated enhanced tumor destruction due to the synergistic effects of heat generation and DNA cross-linking induced by this compound .

Research Findings

Recent studies have focused on improving the therapeutic index of this compound by identifying molecular markers that predict chemosensitivity. A study found that certain dysregulated protein markers were associated with poorer survival outcomes in patients treated with this compound, paving the way for personalized treatment strategies .

化学反応の分析

Hypothetical Reactivity of Mitomycin Z

If this compound follows trends in the mitomycin family, its reactions would likely involve:

2.1. Reductive Activation

-

One-electron reduction : Generates semiquinone radicals, enabling DNA damage via oxidative stress .

-

Two-electron reduction : Forms hydroquinone intermediates, leading to aziridine ring opening and DNA adducts (e.g., mitomycin C’s mechanism) .

2.2. Alkylation Reactions

-

Aziridine ring-opening : Nucleophilic attack by DNA bases (e.g., guanine N2) forms covalent adducts.

Example pathway:

2.3. Synthetic Modifications

-

Methylation : Introduces alkyl groups at the aziridine nitrogen (e.g., porfiromycin from mitomycin C) .

-

Carbamate elimination : Enhances electrophilicity at C10 (observed in mitomycin K) .

Comparative Reactivity of Mitomycin Analogs

Challenges in Characterizing this compound

-

Nomenclature : No documented "this compound" exists in CAS registries or major journals.

-

Synthetic Pathways : If analogous to mitomycins A–K, its synthesis would require:

-

Stability : Mitomycins degrade under acidic/oxidative conditions; structural data would clarify this compound’s persistence .

Research Gaps and Recommendations

-

Validate "this compound" against known mitomycin nomenclature (e.g., typographical errors for mitomycin K or C).

-

Explore synthetic routes using biocatalysts (e.g., laccase/lipase systems ) for mitomycin-like compounds.

-

Investigate aziridine reactivity in novel mitomycin analogs via tandem mass spectrometry .

特性

CAS番号 |

74148-47-3 |

|---|---|

分子式 |

C14H15N3O3 |

分子量 |

273.29 g/mol |

IUPAC名 |

(4S,6S,7R)-11-amino-7-hydroxy-5,12-dimethyl-8-methylidene-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione |

InChI |

InChI=1S/C14H15N3O3/c1-5-9(15)12(19)8-6(2)14(20)13-7(16(13)3)4-17(14)10(8)11(5)18/h7,13,20H,2,4,15H2,1,3H3/t7-,13-,14+,16?/m0/s1 |

InChIキー |

OMQSXALADNXQEQ-IHZJPSARSA-N |

SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2=C)O)N4C)N |

異性体SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3(C2=C)O)N4C)N |

正規SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2=C)O)N4C)N |

同義語 |

7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B ADDD-mitomycin B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。